molecular formula C11H8ClN3O B1399061 6-Chloro(pyridin-4-yl)pyridine-2-carboxamide CAS No. 1026136-67-3

6-Chloro(pyridin-4-yl)pyridine-2-carboxamide

Cat. No. B1399061
CAS RN: 1026136-67-3
M. Wt: 233.65 g/mol
InChI Key: CCZOOWVBFKEKSF-UHFFFAOYSA-N
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Description

“6-Chloro(pyridin-4-yl)pyridine-2-carboxamide” is a chemical compound that belongs to the class of organic compounds known as pyridinecarboxamides . It is a colorless or white, crystalline solid with a mild, sweet odor .


Synthesis Analysis

The synthesis of similar compounds often involves the use of organolithium reagents . For instance, 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .


Physical And Chemical Properties Analysis

“6-Chloro(pyridin-4-yl)pyridine-2-carboxamide” is a colorless or white, crystalline solid with a mild, sweet odor . Other physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Innovations in Organic Synthesis : Research has demonstrated advancements in the synthesis of related compounds, highlighting methods to achieve high purity and yield. For instance, the optimization of synthesis conditions for pyridine carboxamide derivatives has been detailed, showcasing the efficiency of specific synthetic routes under controlled conditions for enhanced yield and purity (Yang-Heon Song, 2007). Similar studies have explored the water-mediated synthesis of 6-amino-5-cyano-2-oxo derivatives, underlining the role of water as a green solvent in facilitating efficient reactions and highlighting the compound's versatility in synthesis (R. Jayarajan et al., 2019).

  • Structural Characterization : Detailed structural analyses of synthesized compounds, including X-ray diffraction and computational studies, have been conducted to elucidate the molecular geometry, electronic structure, and potential reactivity of pyridine carboxamide derivatives. This research aids in understanding the fundamental properties that govern the behavior of these compounds in various chemical contexts (Li-qun Shen et al., 2012).

Applications in Material Science and Medicinal Chemistry

  • Development of New Materials : Research into polyamides based on pyridine derivatives has shown potential applications in creating new materials with desirable thermal and chemical properties. Such studies are crucial for the advancement of materials science, offering insights into the synthesis of polymers with specific functionalities (K. Faghihi & Zohreh Mozaffari, 2008).

  • Molecular Docking and Biological Activities : The synthesis of chalcone hybrids incorporating pyridin-4-yl motifs has been explored, with studies demonstrating moderate to good antibacterial, anti-inflammatory, and antioxidant activities. Molecular docking analyses provide a theoretical foundation for understanding the interaction mechanisms between these compounds and biological targets, paving the way for the development of new therapeutic agents (R. Sribalan et al., 2016).

properties

IUPAC Name

6-chloro-N-pyridin-4-ylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O/c12-10-3-1-2-9(15-10)11(16)14-8-4-6-13-7-5-8/h1-7H,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZOOWVBFKEKSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)C(=O)NC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro(pyridin-4-yl)pyridine-2-carboxamide

Synthesis routes and methods

Procedure details

6-Chloropicolinic acid (0.50 g, 3.17 mmol) was dissolved in thionyl chloride (5.0 mL) and stirred at 25° C. for 1 hour. The thionyl chloride was evaporated, and 4-aminopyridine (0.28 g, 2.98 mmol), triethylamine (0.415 mL, 2.98 mmol) and dichloromethane (50 mL) were added. The solution was stirred at 25° C. for 18 hours. The reaction mixture was partitioned between dichloromethane (50 mL) and saturated sodium bicarbonate solution (100 mL). The organic layer was dried (sodium sulfate) and concentrated, and the residue was purified by silica gel flash column chromatography to afford the titled compound: 1H NMR (500 MHz, methanol-D4) δ ppm 7.71 (dd, J=7.9, 0.9 Hz, 1H), 7.91-7.95 (m, 2H), 8.05 (t, J=7.8 Hz, 1H), 8.20 (dd, J=7.6, 0.6 Hz, 1H), 8.43-8.52 (m, 2H). MS (ESI) m/z=335 (M+H)+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step Two
Quantity
0.415 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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